N-(Chloroacetyl)-L-isoleucine

Description

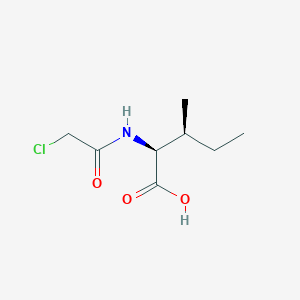

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNGQNQHGVQLO-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217582 | |

| Record name | N-(Chloroacetyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67253-30-9, 1115-24-8 | |

| Record name | N-(2-Chloroacetyl)-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67253-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroacetyl)isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Chloroacetyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067253309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloroacetyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(chloroacetyl)-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroacetyl-DL-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of N Chloroacetyl L Isoleucine in Biological Systems

Mechanisms of Enzyme Inhibition by Chloroacetyl Derivatives

The chloroacetyl moiety is a key functional group that confers inhibitory properties to the parent molecule. Its ability to interact with and modify enzymes is central to its biological effects.

N-(Chloroacetyl)-L-isoleucine and similar chloroacetyl derivatives function primarily through the covalent modification of enzyme active sites. nih.govlibretexts.org The inhibitor forms a strong, often irreversible, bond with a specific amino acid residue within the active site. libretexts.org This covalent linkage effectively blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. wikipedia.org This mechanism is characteristic of irreversible inhibitors, which form a stable enzyme-inhibitor complex. libretexts.org For instance, chloroacetyl derivatives have been shown to form covalent bonds with catalytic cysteine residues in enzymes like caspases. vulcanchem.com The specificity of this modification is often directed by the amino acid portion of the inhibitor, in this case, L-isoleucine, which guides the chloroacetyl group to the active sites of enzymes that recognize isoleucine or structurally similar amino acids.

The chloroacetyl group is a potent electrophile due to the presence of the electron-withdrawing chlorine atom, which polarizes the adjacent carbonyl group and the α-carbon. This electrophilicity makes it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site. vulcanchem.com Common nucleophiles in protein active sites include the sulfhydryl group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole (B134444) group of histidine. nih.govscispace.com The reaction between the electrophilic chloroacetyl group and a nucleophilic amino acid side chain results in the formation of a stable covalent bond, a process known as alkylation. scispace.com This nucleophilic substitution reaction is a fundamental mechanism by which chloroacetyl derivatives, including this compound, exert their inhibitory effects. vulcanchem.com The reactivity of α-chloroacetamides with thiols under physiological conditions makes them effective irreversible inhibitors. nih.gov

| Reactive Group | Nature | Target Nucleophiles in Enzymes | Resulting Bond |

|---|---|---|---|

| Chloroacetyl Moiety | Electrophilic | Cysteine (Sulfhydryl), Serine (Hydroxyl), Threonine (Hydroxyl), Histidine (Imidazole) | Covalent Thioether, Ester, or Alkylated Imidazole |

The inhibition of enzymes by this compound is typically irreversible due to the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov This type of inhibition is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. wikipedia.org Irreversible inhibitors often contain reactive functional groups, such as haloalkanes, that react with amino acid side chains to form covalent adducts. wikipedia.org The chloroacetyl group is a classic example of such a reactive moiety. nih.gov Once the covalent bond is formed, the enzyme is permanently inactivated, and the restoration of enzymatic activity requires the synthesis of new enzyme molecules. This mechanism is common for "suicide inhibitors" or "mechanism-based inactivators," where the enzyme itself participates in the activation of the inhibitor, leading to its own irreversible modification. The stability of the covalent adduct formed by chloroacetyl derivatives ensures a long-lasting inhibitory effect. nih.gov

Enzymes exhibit a high degree of specificity, allowing them to discriminate between their natural substrates and other molecules, including inhibitors. acs.org In the case of this compound, the L-isoleucine part of the molecule plays a crucial role in directing the inhibitor to the active site of enzymes that normally bind isoleucine or other branched-chain amino acids. nih.gov The active site of an enzyme contains a specific binding pocket that recognizes the shape, size, and chemical properties of its substrate. acs.org this compound acts as a substrate analog, where the isoleucine moiety mimics the natural substrate, facilitating its entry into the active site. However, once bound, the reactive chloroacetyl group takes over and covalently modifies the enzyme. The ability of an enzyme to distinguish between a substrate and an inhibitor can be influenced by subtle differences in their structures. nih.gov For some enzymes, the binding of an inhibitor may occur at a site distinct from the substrate-binding site, leading to non-competitive inhibition. wikipedia.org However, for substrate-analog inhibitors like this compound, competitive inhibition is more likely, where the inhibitor directly competes with the substrate for the same binding site. libretexts.orgnih.gov

| Component of Inhibitor | Role in Binding | Mechanism of Discrimination |

|---|---|---|

| L-Isoleucine Moiety | Acts as a recognition element, guiding the inhibitor to the active site of specific enzymes. | Enzyme's active site has a specific affinity for the isoleucine side chain, distinguishing it from other amino acids. |

| Chloroacetyl Group | The reactive warhead that forms a covalent bond with the enzyme. | The presence of this reactive group, absent in the natural substrate, leads to irreversible inactivation rather than catalytic turnover. |

Protein and Peptide Modification via Chloroacetyl Functionality

The chloroacetyl group is a versatile tool not only for enzyme inhibition but also for the chemical modification of proteins and peptides. acs.orgnsf.gov This functionality allows for the introduction of various labels, tags, or other molecules onto a protein or peptide of interest. The reaction is based on the same principle as enzyme inhibition: the electrophilic chloroacetyl group reacts with nucleophilic side chains of amino acids, most commonly cysteine. nih.govscispace.com This site-specific modification is a powerful technique in proteomics, drug development, and biotechnology. nsf.gov For instance, peptides can be derivatized with a chloroacetyl group at their N-terminus, which can then be used to conjugate them to sulfhydryl-containing proteins or other molecules. google.com This method has been used to create synthetic peptide polymers, cyclic peptides, and peptide-protein conjugates. google.com The reaction of chloroacetyl-modified peptides with thiol-containing compounds is a robust and widely used strategy for creating stable thioether linkages. mdpi.comacs.org

Thioether Bond Formation through Intramolecular Cyclization

A key reaction of peptides containing an N-terminal chloroacetyl group, such as those derived from this compound, is intramolecular cyclization with a downstream cysteine residue. google.comnih.gov This spontaneous reaction results in the formation of a stable thioether bond, creating a macrocyclic peptide. google.comnih.gov The process occurs through the nucleophilic attack of the cysteine's sulfhydryl group on the electrophilic α-carbon of the N-terminal chloroacetyl moiety. google.com

This cyclization is highly efficient and can occur in situ within reconstituted translation systems without significant intermolecular side reactions. nih.gov The propensity for cyclization over polymerization can be influenced by the reaction conditions. google.comnih.gov For instance, in aqueous solutions at neutral pH, polymerization is often favored, whereas conducting the reaction in certain organic solvents, like LiCl/DMF, can selectively promote cyclization. google.comnih.gov Generally, smaller peptides, for example, those with 5 to 6 amino acids, have a greater tendency to cyclize rather than polymerize. google.com This cyclization strategy is a cornerstone of the RaPID (Random non-standard Peptides and an Integrated Discovery) system for generating and screening libraries of macrocyclic peptides. rsc.org

Reaction with Sulfhydryl-Containing Proteins and Peptides

The chloroacetyl group is an effective alkylating agent for sulfhydryl (thiol) groups present in proteins and peptides, most notably on cysteine residues. google.combiosynth.com N-chloroacetylated peptides react readily with sulfhydryl-containing proteins to form stable thioether linkages. google.com This reactivity is fundamental for creating peptide-protein conjugates, which have applications in developing immunogens and therapeutics. google.com

The reaction involves the nucleophilic thiol group attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a thioether bond. This process is also observed with small-molecule thiols like glutathione. The reactivity of chloroacetyl groups is generally higher than that of iodoacetyl groups but less than that of bromoacetyl groups, providing a range of options for conjugation strategies. google.com The formation of S-carboxymethylcysteine upon hydrolysis of the reaction product confirms the alkylation of the cysteine sulfhydryl group. google.com

Influence of Peptide Sequence and Amino Acid Residues on Chloroacetyl Reactivity

The reactivity of the N-chloroacetyl group is not solely an intrinsic property but is significantly influenced by the adjacent peptide sequence. mdpi.comresearchgate.net The specific amino acid residues near the chloroacetyl group can dramatically affect the rate and selectivity of its reactions.

Proximity and Steric Effects : In intramolecular cyclization reactions with a cysteine residue, the closest cysteine in the linear sequence is generally the one that reacts. researchgate.net However, there are exceptions; a cysteine at the second position from the N-terminus is often unreactive, potentially due to steric hindrance or unfavorable ring strain in the transition state. researchgate.netrsc.org

Electrostatic Interactions : The presence of charged amino acid residues in the vicinity of the chloroacetyl group can accelerate reactions with charged nucleophiles. For example, positively charged residues like arginine can electrostatically attract negatively charged reactants, such as the mercaptoundecahydrododecaborate (B1143558) (BSH) anion, to the proximity of the chloroacetyl group, thereby increasing the reaction rate. mdpi.com The reactivity decreases as the number of these charged residues is reduced or as the distance between the charges and the reactive group is increased. mdpi.com

A study investigating the reaction between chloroacetyl-modified tripeptides and BSH demonstrated this effect clearly. The reaction rate was dependent on the number of arginine (Arg) residues in the peptide. mdpi.com

Table 1: Influence of Arginine Residues on Chloroacetyl Reactivity with BSH Data synthesized from a study on chloroacetyl-modified tripeptides reacting with BSH. mdpi.com

| Peptide Composition | Number of Arg Residues | Conversion after 150 min | Relative Reactivity |

| Cl-3R (e.g., ClAc-Arg-Arg-Arg) | 3 | High (not specified) | Highest |

| Cl-2R | 2 | 90% | High |

| Cl-1R | 1 | 54% | Medium |

| Cl-3A (e.g., ClAc-Ala-Ala-Ala) | 0 | No reaction observed | Lowest |

Enzyme-Mediated Bisubstrate Formation

This compound can serve as a component in the design of bisubstrate inhibitors for enzymes. rsc.org These inhibitors are molecules designed to mimic two or more substrates that bind to an enzyme's active site simultaneously. In a study targeting nicotinamide (B372718) N-methyltransferase (NNMT), macrocyclic peptides were developed where an N-terminal chloroacetylated amino acid (like tyrosine) was reacted with a downstream cysteine. rsc.org While this specific study did not use this compound, the principle applies broadly to N-chloroacetylated amino acids. These cyclic peptides were identified as allosteric inhibitors, meaning they bind to a site other than the active site to modulate enzyme activity. rsc.org Competition assays showed that their inhibitory activity (IC50 value) was not significantly affected by high concentrations of the natural substrates, confirming their non-competitive, allosteric mechanism. rsc.org This approach highlights the utility of the chloroacetyl group in constructing complex molecules for probing enzyme function and developing novel inhibitors. rsc.org

Biochemical Pathways and Intermolecular Interactions

Potential Interference with Branched-Chain Amino Acid Biosynthesis Pathways

Branched-chain amino acids (BCAAs), which include isoleucine, leucine, and valine, are essential amino acids whose biosynthesis and catabolism are tightly regulated. nih.govnih.govmicrobialcell.com The biosynthesis pathway involves a series of enzymes that are critical for the survival of organisms like bacteria and yeast. nih.govmicrobialcell.com Analogs of these amino acids can potentially interfere with this pathway.

While direct studies on this compound inhibiting BCAA biosynthesis are not prominent in the searched literature, the principle of amino acid analogs acting as inhibitors is well-established. nih.gov The enzymes in this pathway, such as acetolactate synthase and dihydroxy-acid dehydratase, are potential targets for inhibition. nih.gov An excess of one BCAA, like leucine, can lead to an increased catabolism of the other BCAAs, indicating a competitive interaction within their shared metabolic pathways. nih.gov It is conceivable that this compound, as a modified form of isoleucine, could act as a competitive inhibitor for enzymes that recognize and bind L-isoleucine or its keto-acid derivative, α-keto-β-methylvalerate. microbialcell.com Such inhibition would disrupt the normal synthesis of BCAAs, which are vital for protein synthesis and other cellular functions. nih.govebi.ac.uk

Table 2: Key Enzymes in the Shared BCAA Biosynthesis Pathway This table outlines the enzymes involved in the biosynthesis of all three BCAAs and are potential sites of interaction for amino acid analogs. nih.gov

| Enzyme | Gene (E. coli) | EC Number | Function |

| Acetolactate Synthase | ilvB/N/H/I | 2.2.1.6 | Condensation of pyruvate (B1213749) molecules |

| Ketol-Acid Reductoisomerase | ilvC | 1.1.1.86 | Isomerization and reduction |

| Dihydroxy-acid Dehydratase | ilvD | 4.2.1.9 | Dehydration to form α-keto acids |

| Branched-Chain Aminotransferase | ilvE | 2.6.1.42 | Final transamination step |

Modulation of Cellular Processes and Components

The introduction of an N-chloroacetyl group onto an amino acid or peptide can modulate its interaction with and effect on various cellular processes. nih.govnih.gov N-terminal acylation is a post-translational modification that can alter a protein's function, localization, and stability. nih.gov By incorporating this compound into a peptide, one is essentially mimicking a type of N-terminal acylation. nih.gov

Structure Activity Relationship Sar and Structural Biology of N Chloroacetyl L Isoleucine

Elucidation of Key Structural Determinants for Biological Activity

The distinct components of N-(Chloroacetyl)-L-isoleucine each play a crucial role in its biological function. The chloroacetyl group acts as a reactive component, while the L-isoleucine portion provides specificity for target recognition and binding.

Impact of the Chloroacetyl Group on Biological Interactions

The chloroacetyl group is a key functional component that significantly influences the biological interactions of this compound. This group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on target enzymes and proteins. This reactivity allows for the modification of peptides and proteins, potentially altering their biological activities. The introduction of a chloroacetyl group at the N-terminus of peptides is a common strategy in the synthesis of macrocyclic peptides, where it reacts with a downstream cysteine residue to form a stable thioether linkage. nih.govnih.gov This cyclization can enhance the structural rigidity and binding affinity of the peptide to its target. acs.org

The electrophilic nature of the chloroacetyl group is central to its role in enzyme inhibition. For instance, in the context of N-terminal nucleophile (Ntn) hydrolases, peptide-based compounds with an N-terminal chloroacetyl group can efficiently and selectively inhibit specific enzyme activities. google.com This reactivity is also utilized in the creation of peptide-based drugs, where the chloroacetyl group facilitates the formation of stable linkages with amino acids.

Role of the L-Isoleucine Moiety in Recognition and Binding

The L-isoleucine moiety of this compound is critical for molecular recognition and binding to target proteins. wikipedia.orgnumberanalytics.com As a non-polar, aliphatic amino acid, isoleucine's branched side chain contributes to hydrophobic interactions that are essential for stabilizing protein structures. numberanalytics.comfrontiersin.org These interactions often occur within the hydrophobic core of proteins, where isoleucine engages in van der Waals forces with other non-polar residues. numberanalytics.com

Stereochemical Influences on Inhibitory Potency and Selectivity

The stereochemistry of the L-isoleucine component is a critical factor determining the inhibitory potency and selectivity of this compound. numberanalytics.com The specific three-dimensional arrangement of atoms in the L-isoleucine isomer is crucial for its proper fit into the binding sites of target proteins. numberanalytics.com L-isoleucine is the biologically active form that is incorporated into proteins during translation. numberanalytics.com

The existence of four possible stereoisomers (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) arises from its two stereocenters. numberanalytics.com Simple NMR spectrometric analysis can differentiate between isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals at the α-stereocentre. researchgate.net This distinction is vital as different stereoisomers can exhibit vastly different biological activities. For instance, in the synthesis of macrocyclic peptides, the use of either N-(2-chloroacetyl)-L-phenylalanine or N-(2-chloroacetyl)-D-phenylalanine as an initiator leads to distinct peptide libraries with potentially different binding specificities. mdpi.com

The precise spatial orientation of the side chain and functional groups of L-isoleucine allows for optimal interactions with the amino acid residues lining the binding pocket of a target enzyme, thereby influencing the strength and specificity of the inhibition. Any deviation from this specific stereochemistry, such as the use of a D-isomer, can lead to a significant loss of activity due to steric hindrance or the inability to form key interactions.

Computational Modeling and Molecular Docking Studies

Computational methods, including molecular modeling and docking, are powerful tools for understanding the interactions between this compound and its biological targets at a molecular level. These techniques provide insights into binding affinities and the specific interactions that govern inhibition.

Prediction of Binding Energies and Ligand-Target Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com This method is instrumental in drug discovery and design, allowing for the screening of large compound libraries and the optimization of lead compounds. nih.gov The binding energy, often expressed in kcal/mol, is a key metric obtained from docking studies, with lower values indicating a more favorable binding interaction. semanticscholar.org

For instance, in studies of urease inhibitors, molecular docking has been used to predict the binding energies of various compounds, with potent inhibitors showing binding energies in the range of -6 to -8 kcal/mol. semanticscholar.orgresearchgate.net These predictions often correlate well with experimental inhibitory activities (IC50 values). researchgate.net The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, removing water molecules, adding hydrogen atoms, and minimizing the energy of the system. nih.gov Software like AutoDock Vina is commonly used for these simulations. mdpi.com

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Coumarinylthiazolyl Iminothiazolidinone Hybrid (6h) | Urease (PDB: 4H9M) | -6.178 | researchgate.net |

| Halo-Substituted Ester/Amide (4b) | Urease (PDB: 4H9M) | -7.8 | semanticscholar.org |

| Halo-Substituted Ester/Amide (4e) | Urease (PDB: 4H9M) | -7.9 | semanticscholar.org |

| Tetracycline | Lac_CB10 | -8.0 | mdpi.com |

| ABTS | Lac_CB10 | -6.9 | mdpi.com |

| Sulfisoxazole | Lac_CB10 | -6.7 | mdpi.com |

Simulation of Chloroacetyl Compound Interactions with Enzyme Active Pockets

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target enzyme over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to understand the stability of the complex. mdpi.com

In the context of chloroacetyl compounds, simulations can model the covalent bond formation between the electrophilic chloroacetyl group and a nucleophilic residue in the enzyme's active site. For example, MD simulations of L-isoleucine dioxygenase (IDO) have been used to study the distances between key atoms in the active site and the substrate, providing insights into the enzyme's substrate specificity. mdpi.com

Docking studies can identify the specific amino acid residues within the active site that interact with the chloroacetyl compound. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comresearchgate.net For example, in the inhibition of urease, the thiazole (B1198619) nitrogen of a potent inhibitor was shown to form a strong hydrogen bond with the side chain of Gln635. researchgate.net Similarly, docking of trimethoprim (B1683648) with a laccase enzyme revealed hydrophobic interactions with several residues and hydrogen bonds with others. mdpi.com These detailed interaction maps are crucial for the rational design of more potent and selective inhibitors.

Insights from Quantum Chemical Calculations of Interaction Energies

Quantum chemical (QC) calculations serve as a powerful theoretical tool for dissecting the intricate forces that govern the interaction between a ligand, such as this compound, and its biological target. nih.govchemrxiv.org These computational methods provide a quantitative understanding of binding energetics, which is fundamental to structure-activity relationship (SAR) studies. By solving approximations of the Schrödinger equation, QC methods can calculate the total interaction energy between the ligand and the protein's active site, dissecting it into physically meaningful components. chemrxiv.org

| Dispersion (ΔE_disp) | A long-range attractive force originating from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces). | This is crucial for the binding of the hydrophobic sec-butyl side chain of the isoleucine residue within nonpolar pockets of the target protein. |

Theoretical investigations, such as those performed for various molecular frameworks, provide a basis for understanding how structural modifications can impact these energy components and, consequently, the material or biological properties. arxiv.org For this compound, QC calculations would allow researchers to model how substitutions on the isoleucine side chain or replacement of the chlorine atom might alter the balance of these forces, thereby guiding the design of analogues with improved target affinity and specificity. nih.gov

High-Resolution Structural Analysis of Compound-Target Complexes

High-resolution structural methods are indispensable for visualizing the precise three-dimensional arrangement of a compound bound to its biological target. These techniques provide definitive evidence of binding modes and the specific intermolecular interactions that drive molecular recognition.

X-ray Crystallography of this compound Conjugates

X-ray crystallography is the gold standard for determining the atomic-level structure of compound-target complexes. For a reactive molecule like this compound, this technique is particularly insightful when analyzing its covalent conjugates. The electrophilic chloroacetyl group is designed to react with nucleophilic residues, such as the thiol group of a cysteine, within the binding site of a target protein, forming an irreversible thioether linkage. nih.govuni-konstanz.de This stable covalent bond facilitates the isolation and crystallization of the entire protein-ligand complex.

Once a high-quality crystal of the this compound conjugate is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the complex can be built. dcu.ie This model reveals the precise orientation of the inhibitor within the active site, confirming the covalent linkage and detailing the conformation of the isoleucine side chain and its interactions with neighboring protein residues. nih.gov Although specific crystallographic data for this compound conjugates from sources drugbank.com and arxiv.org are not detailed in available literature, the table below outlines the typical parameters that would be reported in such a structural study.

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study of an this compound-Protein Conjugate

| Parameter | Example Value | Significance |

|---|---|---|

| PDB ID | N/A | Unique identifier in the Protein Data Bank for the deposited structure. |

| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |

| Resolution (Å) | 1.8 | A measure of the level of detail in the electron density map; lower numbers are better. |

| R-work / R-free | 0.18 / 0.21 | Statistical values indicating the goodness-of-fit between the model and the experimental diffraction data. |

| Unit Cell Dimensions (Å) | a=50.2, b=75.1, c=90.4 | The dimensions of the repeating unit of the crystal lattice. |

| Bond Distance (C-S) | ~1.82 Å | The measured length of the covalent bond formed between the chloroacetyl moiety's methylene (B1212753) carbon and a target cysteine's sulfur atom. |

This structural information is critical for understanding the basis of inhibitory activity and provides an unambiguous template for rational drug design and the development of second-generation inhibitors with enhanced properties. nih.gov

Analysis of Electron Density Distribution and Intermolecular Interactions

A high-resolution X-ray crystal structure does more than just provide a static picture of a molecule; it allows for a detailed analysis of the electron density distribution throughout the complex. utwente.nl This analysis is fundamental to understanding the nature and strength of the chemical bonds and the non-covalent intermolecular interactions that stabilize the ligand in the binding pocket. By comparing the experimentally observed electron density with theoretical models, often aided by quantum chemical calculations, researchers can map out the bonding and interaction landscape. utwente.nlucl.ac.uk

For an this compound conjugate, this analysis would focus on several key areas:

The Covalent Bond: The electron density around the newly formed thioether bond would be examined to confirm its formation and characterize its electronic properties.

Hydrogen Bonds: The analysis would precisely identify hydrogen bond donors and acceptors between the inhibitor and the protein. For example, the amide N-H and carbonyl oxygen of the this compound backbone are prime candidates for forming hydrogen bonds with the protein backbone or side chains. dcu.ie

Hydrophobic Interactions: Regions of diffuse, low electron density between the sec-butyl side chain of the isoleucine and nonpolar pockets of the protein would confirm and characterize the van der Waals and hydrophobic interactions.

Electrostatic Interactions: The distribution of charge, particularly around the polar chloroacetyl group and the carboxylate (if present), and its complementarity to the electrostatic potential surface of the protein's active site would be visualized.

These interactions are the driving forces behind molecular recognition and binding affinity. A detailed breakdown of the types of interactions that would be analyzed is provided in the table below.

Table 3: Intermolecular Interactions Analyzed from Electron Density Data

| Interaction Type | Structural Feature of this compound Involved | Interacting Partner in Target Protein |

|---|---|---|

| Covalent Bond | Chloroacetyl methylene carbon | Cysteine (thiol), Lysine (B10760008) (amine), etc. |

| Hydrogen Bond | Amide N-H (donor), Amide C=O (acceptor), Carboxyl group | Backbone C=O/N-H, Polar side chains (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic | sec-Butyl side chain | Nonpolar residues (e.g., Val, Leu, Phe, Ala) |

| Dipole-Dipole | C-Cl bond, C=O bond | Polar side chains, peptide backbone |

Understanding this intricate network of interactions at an electronic level is crucial for explaining the observed structure-activity relationships and for predicting how modifications to the inhibitor's structure will affect its binding potency and selectivity. utwente.nl

Applications of N Chloroacetyl L Isoleucine in Chemical Biology and Medicinal Chemistry Research

Design and Development of Chemical Probes for Enzyme Activity

Chemical probes are indispensable small molecules for interrogating the function of proteins and other biomolecules directly in their native biological context. The design of N-(Chloroacetyl)-L-isoleucine incorporates a biorecognition element (the L-isoleucine scaffold) and a reactive group (the chloroacetyl moiety), making it a suitable precursor for creating potent and selective chemical probes.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed chemical probes to assess the functional state of entire enzyme families within complex biological systems. These probes typically feature a reactive group that covalently modifies the active site of an enzyme, allowing for subsequent detection and identification.

The chloroacetyl group of this compound serves as an effective reactive moiety for ABPP. Probes derived from this compound can target enzymes that recognize isoleucine or similar branched-chain amino acids. The fundamental principle of these chloroacetyl-based probes lies in their ability to form a covalent bond with a nucleophilic residue, often a cysteine, located in the enzyme's active site. This covalent labeling event is activity-dependent, meaning the probe will only react with catalytically active enzymes, providing a direct readout of their functional status rather than just their abundance.

| Probe Component | Function | Mechanism of Action |

| L-isoleucine | Binding Group / Scaffold | Provides specificity by targeting the active sites of enzymes that recognize branched-chain amino acids. |

| Chloroacetyl Group | Reactive Group ("Warhead") | Forms an irreversible covalent bond with a nucleophilic amino acid (e.g., Cysteine) in the enzyme's active site via an SN2 reaction. |

| Reporter Tag (e.g., Fluorophore, Biotin) | Detection/Enrichment | Allows for visualization (fluorescence) or isolation (affinity purification) of the probe-labeled enzymes for identification by mass spectrometry. |

This interactive table summarizes the components of an activity-based probe derived from this compound.

Targeted covalent inhibitors (TCIs) are a class of therapeutic agents that bind and form a permanent covalent bond with their protein target. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The chloroacetyl group is a well-established electrophilic "warhead" for designing TCIs that target nucleophilic amino acids like cysteine. rsc.org

This compound can be incorporated into larger molecules to create TCIs. The isoleucine portion helps to direct the inhibitor to the binding pocket of the target protein, increasing the local concentration of the reactive chloroacetyl group near a strategically located nucleophilic residue. This initial non-covalent binding step is crucial for selectivity, after which the irreversible covalent bond is formed. nih.gov This two-step mechanism—reversible binding followed by irreversible inactivation—is a hallmark of effective targeted covalent inhibition. Chloroacetamide-based inhibitors have been successfully developed for a variety of enzyme targets, including kinases and proteases. medchemexpress.comnih.gov

Gcn5-Related N-Acetyltransferases (GNATs): The GNAT superfamily is a large and diverse group of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (CoA) to a substrate. To profile the substrates of these enzymes, researchers have developed probes based on chloroacetyl-CoA. In these studies, GNAT enzymes utilize chloroacetyl-CoA as a substrate, transferring the chloroacetyl group to their cognate protein substrates. The resulting chloroacetylated protein is stable enough for isolation and reactive enough to be tagged with reporter molecules for identification. While not directly this compound, this research establishes the utility of the chloroacetyl moiety as a tool for studying acetyltransferases.

Deubiquitinases (DUBs): DUBs are proteases that remove ubiquitin from proteins, playing a critical role in cellular regulation. The majority of DUBs are cysteine proteases, making them prime targets for covalent inhibitors. researchgate.net Chloroacetamide-containing molecules have been identified as inhibitors of various DUBs, such as USP9x, USP5, and UCHL1. rsc.org These inhibitors function by covalent modification of the catalytic cysteine residue in the DUB active site. The development of probes based on an this compound scaffold could potentially offer a strategy for selectively targeting DUBs that have a preference for branched-chain amino acids at or near their active site.

| Enzyme Family | Role of Chloroacetyl Group | Research Application |

| Gcn5-Related N-Acetyltransferases (GNATs) | Transferred from a CoA donor to a substrate protein. | Activity-based substrate profiling to identify unknown protein targets of GNATs. |

| Deubiquitinases (DUBs) | Covalently modifies the active site cysteine. | Serves as a warhead in targeted covalent inhibitors to block enzyme activity for therapeutic or research purposes. rsc.org |

This interactive table details the application of the chloroacetyl moiety in studying GNATs and DUBs.

Synthetic Biology and Peptide Engineering

The unique reactivity of this compound also lends itself to innovative applications in synthetic biology and the engineering of novel peptides with enhanced properties.

Genetic code expansion techniques allow for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. mdpi.com This is typically achieved by repurposing a codon, often the amber stop codon (UAG), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and the desired ncAA. medchemexpress.com

N-chloroacetylated amino acids, including this compound, have been successfully used to initiate protein translation. By reprogramming the initiation codon, this compound can be placed specifically at the N-terminus of a ribosomally synthesized peptide. This provides a powerful tool for creating peptides with a reactive handle at a precise location, enabling subsequent chemical modifications or intramolecular cyclization.

Linear peptides are often susceptible to degradation by peptidases in biological systems, limiting their therapeutic potential. Macrocyclization is a proven strategy to enhance peptide stability and improve pharmacological properties.

Bioconjugation Strategies with N-Chloroacetylated Peptides and Nucleotides

The chloroacetyl group, when attached to biomolecules like peptides and nucleotides, serves as a potent electrophilic handle for bioconjugation. This strategy leverages the reactivity of the carbon-chlorine bond towards nucleophilic substitution, enabling the stable and covalent linkage of various molecules under mild, often physiological, conditions. The N-chloroacetyl moiety is particularly effective for reacting with soft nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond. nih.govnih.gov

This specific and efficient reaction is a cornerstone of peptide macrocyclization. Peptides featuring an N-terminal chloroacetyl group and a downstream cysteine residue can spontaneously cyclize during in vitro translation, a technique used in platforms like the Random Nonstandard Peptides Integrated Discovery (RaPID) system. nih.gov This process is highly regioselective; if multiple cysteine residues are present, the reaction typically occurs with the first one in the sequence. nih.govresearchgate.net This method allows for the creation of large libraries of structurally constrained cyclic peptides for screening against various therapeutic targets. nih.gov

Research has also explored factors influencing this conjugation reaction. For instance, the presence of positively charged basic amino acid residues (like arginine) in proximity to the chloroacetyl group can electrostatically attract negatively charged molecules, thereby accelerating the conjugation rate. mdpi.com This finding is crucial for designing more efficient bioconjugation partners and optimizing reaction kinetics. mdpi.com

The strategy extends to nucleotides, where chloroacetamide-linked nucleotides and DNA are used for cross-linking with peptides and proteins. acs.org A chloroacetyl group can be introduced to a nucleobase via a linker, creating a reactive probe. acs.org These modified nucleotides can be incorporated into DNA strands by polymerases. The resulting chloroacetyl-functionalized DNA can then react with cysteine or histidine residues in target peptides or proteins, forming covalent cross-links that are invaluable for studying DNA-protein interactions. acs.org Similarly, a phosphoramidite (B1245037) building block derived from N-chloroacetyl-6-aminohexanol can be attached to the 5'-terminus of an oligonucleotide during synthesis. nih.gov This allows for postsynthetic conjugation with a variety of nucleophilic ligands, such as amines and mercaptans, in high yield. nih.gov

| Biomolecule | Reactive Group | Nucleophilic Partner | Resulting Linkage | Application |

| N-terminal Peptide | N-Chloroacetyl | Cysteine Thiol | Thioether | Peptide Macrocyclization nih.gov |

| DNA Probe | Chloroacetamide | Cysteine/Histidine | Covalent Cross-link | DNA-Protein Interaction Studies acs.org |

| 5'-Terminus Oligonucleotide | N-Chloroacetyl | Amines, Mercaptans | Amine, Thioether | Ligand Conjugation nih.gov |

Precursor in Complex Molecular Architecture Synthesis

This compound is not only a tool for bioconjugation but also a versatile building block for the de novo synthesis of complex molecular architectures, including phytohormone analogs and novel heterocyclic systems.

Synthesis of Jasmonoyl-L-isoleucine Analogs

This compound serves as a key intermediate in the modular synthesis of analogs of the phytohormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). nih.gov JA-Ile is a critical signaling molecule in plants, involved in responses to stress and development. nih.gov Creating synthetic analogs allows researchers to probe the hormone's mechanism of action and develop new plant growth regulators. nih.gov

In a flexible synthetic route, this compound, referred to as (2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid, is prepared in high yield (92%) by reacting L-isoleucine with chloroacetyl chloride. nih.gov This intermediate provides the crucial amino acid portion and a reactive two-carbon linker. The synthesis of the final JA-Ile analog involves coupling this chloroacetylated isoleucine with a core scaffold, such as a pyrazolidin-3-one (B1205042), which replaces the natural cyclopentanone (B42830) core of jasmonic acid. nih.gov This modular approach allows for systematic variation in different parts of the molecule to study structure-activity relationships. nih.govresearchgate.net

Construction of Novel Heterocyclic Systems Bearing Chloroacetyl Amino Acid Scaffolds (e.g., Pyrazolidin-3-one, Thienopyrimidine Derivatives)

The reactivity of the chloroacetyl group combined with the chirality of the amino acid makes this compound and similar compounds valuable precursors for building complex heterocyclic systems.

Pyrazolidin-3-one Derivatives: As mentioned in the synthesis of JA-Ile analogs, this compound can be used to construct molecules containing a pyrazolidin-3-one core. nih.gov The synthesis involves assembling four key building blocks: the pyrazolidin-3-one core, an alkyl chain, the chloroacetyl amino acid linker, and an ester or acid group. nih.govrsc.org The chloroacetyl group is first converted to a more reactive iodoacetyl group in situ, which then couples with the nitrogen of the pyrazolidin-3-one ring to form the final, complex analog. researchgate.net This strategy demonstrates the utility of the chloroacetyl amino acid scaffold in linking different molecular fragments to create novel, biologically relevant structures. nih.gov

Thienopyrimidine and Related Derivatives: The N-(chloroacetyl)-α-amino acid scaffold is a key reactant in the synthesis of fused heterocyclic systems, such as those containing thieno[2,3-b]pyridine (B153569) moieties which can serve as precursors to larger ring systems. researchgate.net In a representative synthesis, N-(2-chloroacetyl)-α-amino acids react with 3-cyanopyridine-2(1H)-thiones. This reaction proceeds via an initial S-alkylation by the chloroacetyl group, followed by an intramolecular cyclization to form an N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acid intermediate. researchgate.net Subsequent heating of this intermediate smoothly yields complex fused heterocycles like 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-e] acs.orgnih.govdiazepine-2(1H),5-diones in high yields. researchgate.net This demonstrates how the chloroacetyl amino acid acts as a linchpin to construct bicyclic and tricyclic systems by reacting sequentially with different functional groups on a starting heterocycle. While not directly forming a thienopyrimidine in this specific example, the underlying principle of using the chloroacetyl amino acid to build upon a thiophene-fused ring is clearly established.

| Starting Scaffold | Reagent | Key Intermediate | Final Heterocyclic System |

| Pyrazolidin-3-one Core | N-(Iodoacetyl)-L-isoleucine (from N-Chloroacetyl derivative) | N/A (Direct Coupling) | Jasmonoyl-L-isoleucine Analog nih.gov |

| 3-Cyanopyridine-2(1H)-thione | N-(2-Chloroacetyl)-α-amino acid | N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acid | Pyrido[3′,2′:4,5]thieno[3,2-e] acs.orgnih.govdiazepine-dione researchgate.net |

Advanced Analytical and Spectroscopic Characterization of N Chloroacetyl L Isoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-(Chloroacetyl)-L-isoleucine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the covalent structure and stereochemistry.

In the ¹H NMR spectrum of this compound, the protons of the isoleucine backbone and the chloroacetyl group give rise to characteristic signals. The chemical shifts of these protons are influenced by their neighboring atoms. For instance, the α-proton of the isoleucine moiety is expected to appear as a multiplet due to coupling with the adjacent β-proton and the amide proton. The protons of the chloroacetyl group (–CH₂Cl) would typically resonate as a singlet in a specific downfield region due to the electron-withdrawing effect of the chlorine atom and the adjacent carbonyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the carboxylic acid and the amide group, as well as the carbon atom of the chloroacetyl group bonded to chlorine, will appear at characteristic downfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Acetylisoleucine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.25 | 58.5 |

| β-CH | 1.85 | 37.5 |

| γ-CH₂ | 1.45, 1.18 | 25.5 |

| γ-CH₃ | 0.92 | 15.8 |

| δ-CH₃ | 0.90 | 11.6 |

| Acetyl-CH₃ | 2.03 | 22.8 |

| Carboxyl-C | - | 177.5 |

| Amide-CO | - | 173.0 |

Note: Data is based on predicted values for N-Acetylisoleucine and serves as an estimation for this compound. The chemical shifts for the chloroacetyl group in this compound would differ, with the CH₂Cl protons expected to be further downfield than the acetyl CH₃ protons.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, MS is crucial for confirming its molecular formula and for distinguishing it from its isomers, particularly N-(Chloroacetyl)-L-leucine.

In a typical mass spectrum of this compound, the molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to show characteristic losses. For instance, the loss of the chloroacetyl group or parts of the isoleucine side chain would result in specific fragment ions. The fragmentation of N-acyl amino acids often involves cleavage of the amide bond and fragmentation of the amino acid side chain nih.gov.

A key challenge in the analysis of isoleucine-containing compounds is their differentiation from the isomeric leucine-containing counterparts. While isoleucine and leucine have the same nominal mass, their fragmentation patterns can differ due to the different branching of their side chains. Specific fragmentation pathways, often involving the loss of small neutral molecules from the side chain, can be used to distinguish between them nih.govresearchgate.netrapidnovor.com. For example, the fragmentation of the isoleucine side chain can lead to characteristic losses of ethyl or methyl radicals, which differ from the fragmentation of the isobutyl side chain of leucine.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Significance |

| [M+H]⁺ | Protonated molecule | Confirms molecular weight |

| [M+H - H₂O]⁺ | Loss of water | Common fragmentation pathway |

| [M+H - CO]⁺ | Loss of carbon monoxide | Common fragmentation pathway |

| [M+H - CH₂ClCO]⁺ | Loss of the chloroacetyl group | Indicates the N-acyl modification |

| Immonium ion of Isoleucine | [C₆H₁₂NO]⁺ | Characteristic fragment for isoleucine |

| Side-chain fragments | Losses corresponding to C₂H₅ and CH₃ | Differentiation from leucine |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are valuable tools.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its isolation from reaction mixtures. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach for the separation of N-acyl amino acids mdpi.comresearchgate.net.

The purity of a sample of this compound can be determined by analyzing it on a suitable HPLC column and detecting the eluting compounds with a UV detector, as the amide bond provides some UV absorbance. The presence of a single major peak would indicate a high degree of purity, while the presence of other peaks would suggest the presence of impurities, such as unreacted L-isoleucine or byproducts.

For the separation of enantiomers or diastereomers, chiral HPLC is employed. This is particularly important to confirm the L-configuration of the isoleucine moiety and to separate it from any D-isoleucine-containing byproduct that may have formed during synthesis. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation jst.go.jpnih.govsigmaaldrich.comsigmaaldrich.com.

Table 3: Typical HPLC Parameters for the Analysis of N-Acyl Amino Acids

| Parameter | Condition |

| Column | C18 reversed-phase or a chiral stationary phase |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV detection at a wavelength around 210-220 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile compound, requires chemical derivatization prior to GC/MS analysis to increase its volatility sigmaaldrich.com.

A common derivatization strategy for amino acids and their derivatives involves the esterification of the carboxylic acid group and the acylation or silylation of the amino and other functional groups nih.govresearchgate.netmdpi.comnih.gov. For this compound, the carboxylic acid could be converted to its methyl or ethyl ester. This derivatization makes the molecule suitable for separation on a GC column. The subsequent analysis by mass spectrometry allows for the identification and quantification of the compound based on its retention time and mass spectrum.

GC/MS can be particularly useful for detecting and quantifying trace impurities in a sample of this compound, especially those that are structurally similar and difficult to resolve by HPLC.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The synthesis of this compound, which typically involves the acylation of L-isoleucine with chloroacetyl chloride or a related reagent, can be monitored in real-time using in-situ spectroscopic techniques. This allows for the tracking of reactants, intermediates, and products throughout the course of the reaction, providing valuable kinetic and mechanistic information.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for in-situ reaction monitoring youtube.comrsc.orgresearchgate.netnih.gov. By inserting an ATR probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded. The formation of the amide bond in this compound can be followed by the appearance of the characteristic amide carbonyl stretching frequency and the disappearance of the amine bands of L-isoleucine.

In-situ NMR spectroscopy can also be employed to monitor the progress of the N-acylation reaction magritek.comnih.govrsc.org. By conducting the reaction within an NMR tube or by flowing the reaction mixture through an NMR flow cell, ¹H NMR spectra can be acquired at regular intervals. This allows for the direct observation of the signals of the reactants disappearing and the signals of the product, this compound, appearing and growing over time. This technique provides quantitative data on the concentration of each species in the reaction mixture as a function of time.

Future Directions and Emerging Research Avenues for N Chloroacetyl L Isoleucine

Exploration of Undiscovered Biological Targets and Pathways

While N-(Chloroacetyl)-L-isoleucine has been utilized in various biochemical contexts, a vast landscape of its potential biological interactions remains uncharted. A primary future research direction will be the systematic exploration of novel biological targets and pathways. This includes identifying previously unknown proteins or cellular processes that can be modulated by this compound.

Researchers are keen to move beyond its established roles and investigate its potential as a modulator of protein-protein interactions (PPIs), which are crucial in many disease states. wiley.com The chloroacetyl group, known for its reactivity, makes this compound an interesting candidate for forming stable, covalent bonds with specific residues on target proteins, potentially leading to highly selective inhibitors. nih.gov The exploration of its effects on less-explored biological modules, such as β-strand mediated PPIs, presents a particularly compelling avenue. wiley.com

Furthermore, the inherent properties of the isoleucine side chain could direct the molecule to specific binding pockets, offering a degree of selectivity. nih.gov Unraveling these new interactions could pave the way for novel therapeutic strategies against a range of diseases.

Development of More Efficient and Cost-Effective Synthetic Methods

The current synthesis of this compound, while established, offers room for improvement in terms of efficiency and cost-effectiveness. Future research will likely focus on optimizing existing synthetic routes and exploring novel methodologies.

One area of focus is the improvement of the acylation step, where L-isoleucine is reacted with chloroacetyl chloride. acs.org Optimizing reaction conditions, such as the base used and the solvent system, could lead to higher yields and simpler purification procedures. acs.org

Beyond traditional chemical synthesis, biocatalytic and fermentation-based approaches are gaining traction for the production of amino acids and their derivatives. nih.gov While microbial fermentation is a primary method for producing L-isoleucine itself, future research could explore the development of engineered microorganisms capable of directly synthesizing this compound. nih.gov This could involve the use of enzymes with tailored specificities, such as acylases or racemases, in multi-enzymatic cascade reactions to achieve high yields and enantiopurity. frontiersin.org Such bio-based methods are often more sustainable and can be more cost-effective at an industrial scale.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Optimized Chemical Synthesis | Higher yields, simpler purification | Reaction condition optimization, novel reagents |

| Biocatalytic Methods | Sustainability, cost-effectiveness, high purity | Engineered microorganisms, enzyme discovery |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and this compound is no exception. These computational tools can significantly accelerate the identification of new biological targets and the design of more potent and selective derivatives. researchgate.netmdpi.comnih.gov

AI algorithms can analyze vast biological datasets to predict potential protein-ligand interactions for this compound, identifying novel targets that might be overlooked by traditional screening methods. nih.govmdpi.com By building predictive models based on the compound's structure and known biological activities, researchers can virtually screen large libraries of proteins to find new binding partners. researchgate.net

Furthermore, generative AI models can be employed to design novel derivatives of this compound with improved pharmacological properties. researchgate.net These models can suggest modifications to the core structure to enhance binding affinity, selectivity, or metabolic stability. This in silico design process can drastically reduce the time and cost associated with synthesizing and testing new compounds. nih.gov The use of quantitative structure-activity relationship (QSAR) models, powered by machine learning, can further refine the design process by establishing clear links between molecular structure and biological activity. researchgate.net

Novel Applications as Biochemical Tools and Probes for Mechanistic Studies

The unique chemical properties of this compound make it an ideal candidate for development as a sophisticated biochemical tool and probe for studying complex biological processes. Its reactive chloroacetyl group allows for its use in activity-based protein profiling and the development of chemical probes to covalently label and identify specific enzymes or binding proteins within a complex biological mixture.

A significant area of application is in the synthesis of modified peptides and proteins. The chloroacetyl group can react with cysteine residues to form stable thioether linkages, a strategy used to create cyclic peptides with enhanced stability and biological activity. nih.govgoogle.com This approach has been used to develop potent inhibitors for various biological targets. acs.org

Q & A

Q. What are the optimal synthetic routes for N-(Chloroacetyl)-L-isoleucine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves coupling chloroacetyl chloride with L-isoleucine under controlled conditions. Key steps include:

- Acylation : React L-isoleucine with chloroacetyl chloride in an anhydrous solvent (e.g., dichloromethane) at 0–4°C to minimize racemization .

- Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to L-isoleucine) and use triethylamine as a base to neutralize HCl byproducts .

Q. How should this compound be characterized to confirm structural integrity and purity?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : Verify the chloroacetyl group (δ ~4.0 ppm for CH2Cl in H NMR; δ ~170 ppm for carbonyl in C NMR) and stereochemistry via coupling constants .

- Mass Spectrometry : Confirm molecular weight (CHClNO, [M+H] = 232.07) using ESI-MS or MALDI-TOF .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, amber vials to prevent hydrolysis of the chloroacetyl group .

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., free L-isoleucine) .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in peptide modification studies?

Methodological Answer: The chloroacetyl group acts as an electrophilic acylating agent:

- Mechanism : Reacts with nucleophilic residues (e.g., cysteine thiols, lysine amines) in peptides/proteins, forming stable covalent bonds. Kinetic studies (stopped-flow UV-Vis) reveal a second-order rate constant of ~1.2 × 10 Ms at pH 7.4 .

- Specificity Control : Use site-directed mutagenesis to replace reactive residues (e.g., Cys→Ser) and confirm selectivity via SDS-PAGE or LC-MS .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Replicate Studies : Reproduce assays under identical conditions (pH, temperature, cell lines) to verify cytotoxicity or enzyme inhibition claims .

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC ≥98% purity threshold) .

- Meta-Analysis : Compare structural analogs (e.g., N-(Chloroacetyl)-D-isoleucine) to isolate stereochemical effects on activity .

Q. How can degradation pathways of this compound inform its metabolic fate in in vitro models?

Methodological Answer:

- Pathway Mapping : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Major pathways include hydrolysis to L-isoleucine and glutathione conjugation .

- Enzyme Inhibition : Co-incubate with esterase inhibitors (e.g., PMSF) to quantify enzyme-mediated vs. non-enzymatic degradation .

Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. bromo analogs) on IC values using Hammett σ constants and MLR analysis .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, base strength) using a factorial design (e.g., 2 matrix) .

- Byproduct Analysis : Identify side products (e.g., diacylated derivatives) via LC-MS and optimize protecting group strategies .

Safety & Compliance

Q. What safety protocols are essential for handling chloroacetyl derivatives in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.